2-chloroacetohydrazide

Description

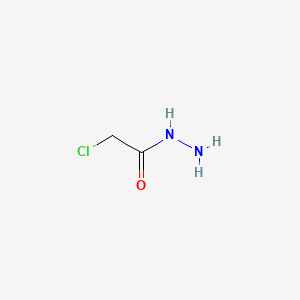

Structure

3D Structure

Properties

IUPAC Name |

2-chloroacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2O/c3-1-2(6)5-4/h1,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFJFUOFTHFTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275974 | |

| Record name | Chloroacetyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30956-28-6 | |

| Record name | Chloroacetyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroacetohydrazide

Established Preparative Routes

Two principal methods for the synthesis of 2-chloroacetohydrazide are well-documented in the scientific literature. These routes utilize either an ester or an acyl chloride as the starting material, which reacts with hydrazine (B178648) hydrate (B1144303) to form the desired hydrazide.

Synthesis from Ethyl Chloroacetate (B1199739) and Hydrazine Hydrate

A widely employed method for the preparation of this compound involves the reaction of ethyl chloroacetate with hydrazine hydrate. ekb.egscinito.ai In this procedure, hydrazine hydrate is added gradually to a solution of ethyl chloroacetate, typically in a suitable solvent like absolute ethanol (B145695). ekb.egresearchgate.net The reaction is a nucleophilic acyl substitution, where the amino group of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.

The reaction is generally carried out under cold conditions to control its exothermic nature and minimize the formation of byproducts. ekb.egscinito.ai Upon completion, the product often precipitates from the reaction mixture as a white solid, which can then be collected by filtration. ekb.eg

One specific protocol involves the gradual addition of 95.5% aqueous hydrazine to a mixture of ethyl chloroacetate in absolute ethanol while maintaining the temperature in an ice bath. ekb.egresearchgate.net The resulting white precipitate is then filtered, washed with cold water, and recrystallized from absolute ethanol to yield pure this compound. ekb.eg Another study describes a similar process where hydrazine hydrate is added dropwise to a solution of ethyl chloroacetate in absolute ethanol, with the temperature maintained below 5°C. emanresearch.org

Synthesis from Chloroacetyl Chloride and Hydrazine Hydrate

An alternative and often more rapid synthesis of this compound utilizes chloroacetyl chloride as the acylating agent. ajchem-a.comeurjchem.com This method is also a nucleophilic acyl substitution reaction. Due to the higher reactivity of acyl chlorides compared to esters, this reaction is typically performed at low temperatures (0-5 °C) to manage the vigorous reaction and prevent side reactions. ajchem-a.comeurjchem.com

In a typical procedure, chloroacetyl chloride is added dropwise to a cooled solution of hydrazine hydrate in a solvent such as diethyl ether. ajchem-a.com The reaction is swift, and the product, this compound, precipitates out of the solution. After a short period, the solid product is filtered, dried, and can be further purified by recrystallization from a suitable solvent like ethanol. ajchem-a.com Another example involves adding 2-chloroacetyl chloride dropwise to a solution of hydrazine in dichloromethane (B109758) at 0-5 °C. eurjchem.com

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

Influence of Temperature and Reaction Environment (e.g., cold conditions)

Temperature control is a critical aspect of synthesizing this compound. Both the reaction of ethyl chloroacetate and chloroacetyl chloride with hydrazine hydrate are exothermic. Conducting the synthesis under cold conditions, often between 0°C and 5°C, is a common practice to control the reaction rate and minimize the formation of undesirable byproducts. emanresearch.orgajchem-a.comeurjchem.com

For the synthesis from ethyl chloroacetate, maintaining a temperature below 5°C during the addition of hydrazine hydrate has been reported. emanresearch.org Another study emphasizes carrying out the reaction in an ice bath. ekb.eg In the case of using the more reactive chloroacetyl chloride, maintaining a temperature of 0-5 °C is essential to control the reaction's vigor. ajchem-a.comeurjchem.com One procedure even describes carrying out the reaction between ethyl or methyl chloroacetate and hydrazine hydrate at a significantly lower temperature range of -30 to -40°C. oup.com

Solvent Effects in Reaction Progression and Product Isolation

The choice of solvent plays a significant role in the synthesis of this compound, influencing reaction rates, solubility of reactants and products, and the ease of product isolation. numberanalytics.com For the synthesis from ethyl chloroacetate, absolute ethanol is a commonly used solvent. ekb.egemanresearch.org It effectively dissolves the starting ester and facilitates the reaction with hydrazine hydrate. Methanol has also been utilized as a solvent in this reaction. oup.com

In the synthesis involving chloroacetyl chloride, solvents such as diethyl ether ajchem-a.com, dichloromethane eurjchem.com, and dioxane aun.edu.eg have been employed. The selection of a less polar solvent like diethyl ether can be advantageous as the product, this compound, is often insoluble and precipitates out, simplifying its isolation. ajchem-a.com The polarity and coordinating ability of the solvent can influence the reaction pathway and product distribution. numberanalytics.com

Methodological Advancements in Product Purification and Yield Enhancement

The purity of this compound is paramount for its use in subsequent reactions. Recrystallization is the most common method for purifying the crude product. Ethanol is frequently cited as the solvent of choice for recrystallization, yielding a pure crystalline solid. ekb.egemanresearch.orgajchem-a.com In some instances, chloroform (B151607) has also been used for recrystallization. ekb.eg

To monitor the progress of the reaction and ensure its completion, Thin Layer Chromatography (TLC) is a valuable analytical tool. ekb.egresearchgate.net By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system, the disappearance of starting materials and the appearance of the product spot can be tracked. researchgate.net This allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or excessive heating.

Reported yields for the synthesis from ethyl chloroacetate have been as high as 81%. ekb.egresearchgate.net For the synthesis involving chloroacetyl chloride, while specific yields are not always detailed, the rapid precipitation of the product suggests an efficient conversion. ajchem-a.com

Synthetic Route Summary

| Starting Material | Reagent | Typical Solvent(s) | Reaction Temperature | Purification Method |

| Ethyl Chloroacetate | Hydrazine Hydrate | Ethanol, Methanol | <5°C to -40°C | Recrystallization from Ethanol/Chloroform |

| Chloroacetyl Chloride | Hydrazine Hydrate | Diethyl Ether, Dichloromethane, Dioxane | 0-5°C | Recrystallization from Ethanol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the structure of 2-chloroacetohydrazide by mapping the hydrogen and carbon skeletal framework.

The ¹H NMR spectrum of this compound is characterized by distinct singlet signals, which correspond to the chemically non-equivalent protons in the molecule. In one study, the spectrum showed a singlet signal at 4.05 ppm, attributed to the methylene (B1212753) (CH₂) protons adjacent to the chlorine atom. researchgate.net Further signals were observed at 4.22 ppm and 8.75 ppm, assigned to the primary amine (-NH₂) and secondary amide (-NH) protons of the hydrazide group, respectively. researchgate.net The integration of these signals confirms the presence of two protons for the methylene group, two for the primary amine, and one for the amide proton. The singlet nature of all peaks indicates the absence of proton-proton coupling between adjacent atoms. Another report on a derivative of this compound identified the chloro-adjacent methylene protons (CH₂Cl) as a singlet at a chemical shift of 4.56 ppm, supporting the assignment in the parent molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| -NH | 8.75 | Singlet | researchgate.net |

| -NH₂ | 4.22 | Singlet | researchgate.net |

| -CH₂Cl | 4.05 | Singlet | researchgate.net |

While direct experimental data for the ¹³C NMR of the parent this compound is not extensively detailed in the cited literature, analysis of its derivatives allows for an accurate prediction of its carbon signals. The molecule contains two distinct carbon atoms: the carbonyl carbon (C=O) of the hydrazide and the methylene carbon (-CH₂Cl). For derivatives of this compound, the carbonyl carbon has been reported to appear at approximately 166.2 ppm. The methylene carbon signal in related structures is typically observed in the range of 60.9-61.9 ppm. These values are consistent with expected chemical shifts for such functional groups.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ) in ppm | Reference (from related structures) |

|---|---|---|

| C=O | ~166.2 | |

| -CH₂Cl | ~60.9 - 61.9 |

Although this compound is a relatively simple molecule, 2D NMR techniques are invaluable for unambiguous structural confirmation, especially in more complex derivatives.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected in a COSY spectrum, as all proton signals appear as singlets, confirming the lack of scalar coupling between the NH, NH₂, and CH₂ groups.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons directly to the carbons they are attached to. For this compound, an HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the methylene group (~4.05 ppm) to its corresponding ¹³C signal (~61 ppm). This provides definitive assignment of the methylene group.

These 2D NMR methods, while often applied to more complex molecules, provide a powerful suite of tools for the definitive structural elucidation of compounds like this compound. sciopen.comipb.ptresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides critical information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The high-frequency region is dominated by stretching vibrations of the N-H bonds in the hydrazide moiety. Asymmetrical and symmetrical stretching bands for the -NH₂ group have been reported at 3335 cm⁻¹ and 3259 cm⁻¹, respectively. researchgate.net Other reports place these N-H stretching bands at 3417 cm⁻¹ and 3218 cm⁻¹. nih.gov A strong absorption band corresponding to the carbonyl (C=O) group stretch is consistently observed in the range of 1625-1666 cm⁻¹. nih.govrsc.org The presence of the C-Cl bond is indicated by a stretching vibration observed at a lower frequency, around 724-833 cm⁻¹. researchgate.netrsc.org

Table 3: FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

|---|---|---|---|

| 3417, 3335, 3259, 3218 | -NH₂ and -NH | Asymmetric & Symmetric Stretch | researchgate.netnih.govrsc.org |

| 2982, 2960 | C-H | Stretch | nih.govrsc.org |

| 1666, 1625 | C=O | Stretch | nih.govrsc.org |

| 1070 | N-N | Stretch | researchgate.net |

| 833, 724 | C-Cl | Stretch | researchgate.netrsc.org |

Raman spectroscopy serves as a valuable complement to FT-IR analysis. rsc.orgosti.gov While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques differ; vibrations that are weak or absent in an FT-IR spectrum may be strong in a Raman spectrum, and vice-versa. For instance, non-polar bonds or symmetric vibrations often produce strong Raman signals.

While specific Raman spectra for this compound are not detailed in the searched literature, it is a technique applied to other hydrazides. researchgate.netnih.govrsc.org For this compound, Raman spectroscopy could be particularly useful for observing the N-N single bond, which may be weak in the infrared spectrum. It would also provide complementary information on the C-Cl and C-C skeletal vibrations, further solidifying the structural characterization of the molecule. The combination of both FT-IR and Raman spectroscopy provides a more complete vibrational profile of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₂H₅ClN₂O), the molecular weight is 108.53 g/mol for the most common isotopes (³⁵Cl) and 110.53 g/mol for the ³⁷Cl isotope.

In electron ionization mass spectrometry (EI-MS), this compound would undergo fragmentation in predictable ways based on its functional groups. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), would result in distinctive M and M+2 peaks for the molecular ion and any chlorine-containing fragments. kaust.edu.sa

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the weakest bonds and the formation of stable ions. Common fragmentation patterns for amides and halogenated compounds include alpha-cleavage adjacent to the carbonyl group and the loss of the halogen atom. chemsrc.comcam.ac.uk

A plausible fragmentation pattern for this compound is outlined below. The initial ionization would form the molecular ion [C₂H₅ClN₂O]⁺•. Subsequent fragmentation could include:

Loss of chlorine: Cleavage of the C-Cl bond would yield a fragment ion at m/z 73.04 [C₂H₅N₂O]⁺. This is a common pathway for chlorinated compounds. cam.ac.uk

Alpha-cleavage: Scission of the bond between the carbonyl carbon and the chloromethyl group would lead to the formation of the acylium ion [H₂NNHCO]⁺ at m/z 59.02 and a chloromethyl radical.

Cleavage of the N-N bond: Fragmentation of the hydrazide group could result in the [CH₂ClCO]⁺ ion at m/z 76.98.

Loss of the hydrazide group: Cleavage could also lead to the loss of the terminal NH₂ group, resulting in an ion at m/z 92.5.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₂H₅³⁵ClN₂O]⁺• | 108.01 | Ionization of the parent molecule |

| Molecular Ion [M+2]⁺• | [C₂H₅³⁷ClN₂O]⁺• | 110.01 | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | [C₂H₅N₂O]⁺ | 73.04 | Loss of a chlorine radical |

| [CH₂ClCO]⁺ | [C₂H₂³⁵ClO]⁺ | 76.98 | Cleavage of the N-N bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum reveals information about the electronic structure, particularly the presence of chromophores (light-absorbing groups). elsevierpure.com

The structure of this compound contains a carbonyl group (C=O) and atoms with non-bonding electrons (lone pairs) on the nitrogen and chlorine atoms. These features act as chromophores and are responsible for its UV absorption. The expected electronic transitions for this molecule are:

n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital associated with the carbonyl group. These transitions typically result in weak absorption bands at longer wavelengths. bath.ac.uk

π → π* transitions: This higher-energy transition involves the excitation of an electron from a bonding π orbital of the carbonyl group to an anti-bonding π* orbital. This transition usually gives rise to a strong absorption band at a shorter wavelength. bath.ac.uk

While the UV spectrum for this compound has been recorded in research, the specific wavelength of maximum absorbance (λmax) is not consistently reported in readily available literature. ekb.eg Theoretical calculations on related derivatives suggest that the primary absorption would occur in the UV region. For instance, a closely related thieno[2,3-d]pyrimidine (B153573) derivative of chloroacetohydrazide was calculated to have a λmax of approximately 314-331 nm. researchgate.net The exact λmax for this compound would be influenced by the solvent used for analysis due to solvatochromic effects on the energy levels of the n and π orbitals. bath.ac.uk

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Orbitals Involved | Relative Energy | Expected Spectral Region |

|---|---|---|---|

| n → π* | Non-bonding (O, N lone pairs) → π* (C=O) | Lower | Longer Wavelength UV |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a complete model of the crystal structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. kaust.edu.sa

For this compound, a single-crystal XRD analysis would provide unambiguous confirmation of its molecular structure. The analysis would yield key crystallographic data, such as:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic).

Space Group: The specific symmetry group describing the arrangement of molecules in the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

While the crystal structure of a complex derivative of chloroacetohydrazide bound to a protein has been determined (PDB ID: 8EDE), specific crystallographic data for pure, unbound this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or other searched databases. re3data.org Therefore, a detailed table of its crystal structure parameters cannot be provided at this time.

Table 3: Information Obtainable from X-ray Diffraction Analysis of this compound

| Parameter | Description | Status |

|---|---|---|

| Crystal System | The basic crystal symmetry class. | Data not available |

| Space Group | The specific symmetry of the unit cell. | Data not available |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions and angles of the unit cell. | Data not available |

| Bond Lengths & Angles | Precise intramolecular distances and angles. | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides experimental verification of the empirical and molecular formula of a synthesized compound, serving as a crucial purity check. arabjchem.org

The molecular formula of this compound is C₂H₅ClN₂O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C, H, Cl, N, O). Experimental values obtained from elemental analysis of pure samples are expected to be in close agreement (typically within ±0.4%) with these calculated values.

Table 4: Elemental Composition of this compound (C₂H₅ClN₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 2 | 24.02 | 22.14% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 4.65% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 32.66% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 25.82% |

| Oxygen | O | 16.00 | 1 | 16.00 | 14.74% |

| Total | | | | 108.54 | 100.00% |

Reactivity Profiles and Organic Reaction Mechanisms

Fundamental Reaction Pathways

The chemical reactivity of 2-chloroacetohydrazide is characterized by two primary reactive sites: the electrophilic carbon atom attached to the chlorine atom and the nucleophilic hydrazide moiety. This dual reactivity allows the molecule to participate in a variety of fundamental reaction pathways, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions Involving the Chloro- Moiety

The chlorine atom in this compound is attached to a methylene (B1212753) group, which is activated by the adjacent electron-withdrawing carbonyl group. This makes the carbon atom susceptible to nucleophilic attack, leading to the displacement of the chloride ion, a good leaving group. A range of nucleophiles can be employed in these substitution reactions.

For instance, the chloro- moiety can undergo nucleophilic substitution with various amines and other nitrogen-based nucleophiles. researchgate.netaun.edu.eg In a study involving the synthesis of novel diclofenac (B195802) derivatives, a precursor chloroacetohydrazide compound was subjected to reactions with nucleophiles such as hydrazine (B178648) hydrate (B1144303), thiosemicarbazide, and p-aminobenzenesulfonamide to yield the corresponding substituted derivatives. aun.edu.egresearchgate.net These reactions typically proceed in a polar solvent like ethanol (B145695), sometimes with the addition of a base to facilitate the reaction. researchgate.netresearchgate.net The reaction of this compound with 4-amino-tetrahydropyrane in absolute ethanol, catalyzed by triethylamine, serves as another example of this pathway. researchgate.net

Table 1: Examples of Nucleophilic Substitution on the Chloro- Moiety of this compound Derivatives

| Nucleophile | Reagent | Product Type | Reference |

| Hydrazine | Hydrazine Hydrate | Hydrazinyl derivative | aun.edu.egresearchgate.net |

| Thiosemicarbazide | Thiosemicarbazide | Thiosemicarbazide derivative | aun.edu.egresearchgate.net |

| Amine | p-aminobenzenesulfonamide | Substituted amine derivative | aun.edu.egresearchgate.net |

| Amine | 4-amino-tetrahydropyrane | N-substituted acetohydrazide | researchgate.net |

Condensation Reactions of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) in this compound possesses a terminal amino group (-NH₂) that is highly nucleophilic. This allows it to readily undergo condensation reactions with electrophilic carbonyl compounds, most notably aldehydes and ketones. arabjchem.orgkspublisher.com This reaction is one of the most common and fundamental transformations of hydrazides, leading to the formation of hydrazones. nih.govresearchgate.net

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (C=N), which is characteristic of the resulting hydrazone or Schiff base. kspublisher.com These reactions are often carried out in solvents like ethanol and may be catalyzed by a small amount of acid. arabjchem.org

Formation of Hydrazones and Schiff Bases as Key Intermediates

The products of the condensation reaction between this compound and carbonyl compounds are known as hydrazones or, more broadly, Schiff bases. arabjchem.orgkspublisher.com These compounds are not merely stable end-products but often serve as crucial intermediates for the synthesis of more complex molecules, particularly various heterocyclic systems. researchgate.net

The general procedure for synthesizing these Schiff bases involves reacting this compound with various aromatic aldehydes. arabjchem.org For example, hydrazones have been prepared by reacting a derivative of this compound with substituted benzaldehydes in an acidic medium using absolute ethanol as the solvent. researchgate.net The formation of these hydrazone intermediates is a pivotal step that introduces new structural diversity, which can then be utilized in subsequent cyclization reactions. nih.govrsc.org The C=N bond in the hydrazone structure provides a site for further chemical transformations.

Cyclization Reactions for the Construction of Heterocyclic Systems

This compound and its derivatives, such as the hydrazones formed via condensation reactions, are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. connectjournals.comemanresearch.org Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental to medicinal chemistry and materials science. novapublishers.comfrontiersin.org The ability of this compound to act as a scaffold for building these rings stems from its bifunctional nature, possessing both nucleophilic and electrophilic centers that can react intramolecularly or with other reagents to form cyclic structures. mdpi.comresearchgate.netresearchgate.net

Synthesis of Five-Membered Heterocycles

Among the various classes of heterocyclic compounds, five-membered rings are particularly significant and are core structures in numerous bioactive compounds. frontiersin.org this compound is an effective starting material for constructing several types of five-membered heterocycles, including pyrazoles, oxadiazoles, and triazoles. frontiersin.orgresearchgate.netchemrxiv.org The specific reaction conditions and the choice of co-reactants determine the nature of the resulting heterocyclic ring.

Pyrazoles

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. mdpi.com The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound. beilstein-journals.orgyoutube.com

Derivatives of this compound can be effectively used in the synthesis of pyrazole-containing molecules. A common strategy involves a two-step process. First, the chloro- group of the parent molecule is displaced by a nucleophile to generate a substituted hydrazide, as detailed in section 4.1.1. In a subsequent step, this newly formed hydrazide derivative is reacted with a 1,3-dicarbonyl compound. aun.edu.egresearchgate.net

For example, a hydrazinyl derivative, prepared via nucleophilic substitution on a this compound precursor, was reacted with active hydrogen-containing species like ethyl acetoacetate (B1235776) or acetyl acetone (B3395972) in refluxing ethanol. aun.edu.egresearchgate.net This reaction leads to the formation of pyrazolone (B3327878) derivatives, which are a subset of the pyrazole (B372694) family. aun.edu.egresearchgate.net The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Table 2: Synthesis of Pyrazolone Derivatives

| Hydrazide Precursor | 1,3-Dicarbonyl Compound | Product Type | Reference |

| Hydrazinyl acetohydrazide derivative | Ethyl acetoacetate | Pyrazolone derivative | aun.edu.egresearchgate.net |

| Hydrazinyl acetohydrazide derivative | Acetyl Acetone | Pyrazolone derivative | aun.edu.egresearchgate.net |

Thiazoles

Synthesis of Six-Membered Heterocycles

This compound also serves as a precursor for larger, six-membered heterocyclic systems through more complex condensation and cyclization strategies.

The synthesis of 2-pyridone derivatives can be accomplished using a Michael addition-cyclization strategy. Research has shown that derivatives of cyanoacetohydrazide can react with α,β-unsaturated compounds like arylidene malononitriles in a base-promoted reaction to form highly substituted 2-pyridones. researchgate.net By analogy, this compound can be envisioned to participate in similar reactions. The mechanism involves the initial Michael addition of the activated methylene group of the hydrazide (activated by a base) to the electron-deficient alkene. This is followed by an intramolecular cyclization (a Thorpe-Ziegler type reaction) where a nucleophilic nitrogen attacks a nitrile or ester group, and subsequent tautomerization and/or elimination leads to the formation of the stable, aromatic pyridone ring. researchgate.net

Table 4: Synthesis of 2-Pyridones

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Conditions | Product |

| This compound | Arylidene Malononitrile | Base (e.g., Piperidine, Triethylamine) | Ethanol, Reflux | Substituted 1-amino-2-oxo-1,2-dihydropyridine |

The 1,2,4-triazine (B1199460) ring system can be synthesized from this compound precursors. A general and effective method involves the condensation of an acylhydrazide with a 1,2-dicarbonyl compound (like glyoxal (B1671930) or biacetyl) to form a hydrazone intermediate. This intermediate is then treated with hydrazine hydrate. scirp.org The terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the intermediate, leading to a cyclization-dehydration cascade that forms the dihydro-1,2,4-triazine ring, which may subsequently oxidize to the aromatic triazine. An analogous reaction involves reacting a hydrazone derived from this compound with hydrazine hydrate or phenylhydrazine (B124118) to yield the corresponding 1,2,4-triazine derivatives. scirp.org

Table 5: Synthesis of 1,2,4-Triazines

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Conditions | Product |

| Hydrazone of this compound | Hydrazine Hydrate | Ethanol | Reflux | Substituted 1,2,4-Triazine |

Quinoline (B57606) Derivatives

This compound is a key intermediate in the synthesis of various quinoline derivatives. A common synthetic route begins with the reaction of a substituted 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate to form a hydrazone. This intermediate is then acylated with 2-chloroacetyl chloride to yield an N'-((chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide. eurjchem.com

These chloroacetohydrazide derivatives serve as precursors for a series of novel quinoline compounds. Specifically, the terminal chlorine atom on the acetohydrazide moiety is susceptible to nucleophilic substitution. By reacting N'-((2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide and its bromo-substituted analogue with various secondary amines, a range of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives have been synthesized. eurjchem.comeurjchem.comresearchgate.net The reaction typically involves refluxing the chloroacetohydrazide precursor with the desired secondary amine in a suitable solvent. eurjchem.com

The general mechanism for this transformation is a nucleophilic substitution reaction where the secondary amine displaces the chloride ion from the α-carbon of the acetyl group. This straightforward synthesis provides access to a library of quinoline derivatives with potential applications in medicinal chemistry. eurjchem.comdntb.gov.ua

Table 1: Synthesis of Quinoline Derivatives from this compound Precursors This table showcases secondary amines used to synthesize 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives (6a-d) from precursor 5a and derivatives (6e-h) from precursor 5b.

| Precursor Compound | Secondary Amine Used | Resulting Derivative | Reference |

|---|---|---|---|

| 2-chloro-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide (5a) | Morpholine | 6a | eurjchem.com, eurjchem.com |

| 2-chloro-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide (5a) | Diethylamine | 6b | eurjchem.com, eurjchem.com |

| 2-chloro-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide (5a) | Piperidine | 6c | eurjchem.com, eurjchem.com |

| 2-chloro-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide (5a) | 1-Methylpiperazine | 6d | eurjchem.com, eurjchem.com |

| N'-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide (5b) | Morpholine | 6e | eurjchem.com, eurjchem.com |

| N'-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide (5b) | Diethylamine | 6f | eurjchem.com, eurjchem.com |

| N'-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide (5b) | Piperidine | 6g | eurjchem.com, eurjchem.com |

| N'-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide (5b) | 1-Methylpiperazine | 6h | eurjchem.com, eurjchem.com |

Synthesis of Seven-Membered Heterocycles (e.g., 1,3-Oxazepine Derivatives)

This compound is instrumental in constructing seven-membered heterocyclic systems, particularly 1,3-oxazepine derivatives. emanresearch.orgemanresearch.org The synthesis is a multi-step process that leverages cycloaddition reactions. numberanalytics.comemanresearch.org

The initial step involves the condensation of this compound with various aromatic aldehydes. emanresearch.orgemanresearch.org This reaction, typically conducted in ethanol under acidic conditions, yields hydrazone intermediates (Schiff bases). emanresearch.orgscirp.org

Table 2: Synthesis of 1,3-Oxazepine Derivatives from this compound This table outlines the synthesis of 1,3-oxazepine derivatives via a two-step process starting with this compound.

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Hydrazone Formation | This compound + Aromatic Aldehyde | Absolute Ethanol, Acidic | Hydrazone Intermediate | emanresearch.org, emanresearch.org |

| 2. Cycloaddition | Hydrazone Intermediate + Phthalic Anhydride (B1165640) | Absolute Ethanol, Reflux | 1,3-Oxazepine Derivative | emanresearch.org, emanresearch.org |

Formation of Azetidine (B1206935) Derivatives via Cycloaddition Approaches

The formation of azetidine derivatives, specifically the azetidin-2-one (B1220530) or β-lactam ring, from this compound precursors highlights another significant application of cycloaddition chemistry. jmchemsci.comjmchemsci.com This synthesis follows the Staudinger reaction, which is a [2+2] cycloaddition between an imine (Schiff base) and a ketene (B1206846). mdpi.com

The process begins with the synthesis of a suitable hydrazide, such as 2-(1H-pyrrol-1-yl)acetohydrazide, which is prepared from this compound and pyrrole. jmchemsci.comsid.ir This hydrazide is then condensed with an aromatic aldehyde to form the required N'-benzylidene-2-(1H-pyrrol-1-yl)acetohydrazide (a Schiff base). jmchemsci.com

The key cycloaddition step involves reacting this Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. jmchemsci.comjmchemsci.com The chloroacetyl chloride serves as a precursor to the ketene, which is generated in situ. The ketene then reacts with the C=N bond of the Schiff base to form the four-membered azetidin-2-one ring. mdpi.com This method yields N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl)acetamide, demonstrating a robust route to functionalized β-lactams. jmchemsci.com

Other Significant Chemical Transformations

Acylation Reactions and Subsequent Modifications

Acylation is a fundamental transformation involving this compound, both in its formation and its subsequent reactions. The compound itself can be synthesized by the acylation of hydrazine hydrate with chloroacetyl chloride or ethyl chloroacetate (B1199739). emanresearch.orgekb.egresearchgate.net

More importantly, this compound serves as a platform for further modifications through acylation. For instance, in the synthesis of certain isatin (B1672199) derivatives, an isatin hydrazone is acylated using chloroacetyl chloride in dry benzene (B151609) to produce 2-chloro-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide. derpharmachemica.com Similarly, various hydrazides derived from complex molecules are reacted with chloroacetyl chloride or chloroacetic anhydride to install the chloroacetyl moiety, creating a reactive handle for further functionalization. mdpi.comacs.orgaun.edu.eg

These resulting chloroacetohydrazide derivatives are valuable intermediates. The chlorine atom can be readily displaced by various nucleophiles, as seen in the synthesis of tetrazole and quinazoline (B50416) derivatives, demonstrating the utility of this acylation-followed-by-substitution strategy. ekb.egresearchgate.net

Investigation of N-N Bond Cleavage Reactions

An unexpected and significant reaction involving a derivative of this compound is the cleavage of the nitrogen-nitrogen (N-N) bond within the hydrazide structure. mdpi.com This phenomenon was observed during attempts to synthesize an α-azidoacetyl hydrazide from its corresponding chloroacetyl hydrazide precursor, specifically N'-(2-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-chloroacetohydrazide (17). mdpi.com

When this chloroacetyl hydrazide derivative was treated with sodium azide (B81097) with the intent of substituting the chlorine atom, the expected azidation did not proceed at room temperature. mdpi.com Upon heating, instead of the desired product, an amine resulting from the cleavage of the N-N bond was obtained in good yield. mdpi.com This suggests that the α-azido group, formed in situ, induces the N-N bond scission.

A proposed mechanism suggests that the initially formed α-azidoacetyl hydrazide undergoes an intramolecular reaction, potentially involving cyclization and rearrangement, which ultimately leads to the fragmentation of the molecule and cleavage of the weak N-N bond to yield a more stable amine product. mdpi.comresearchgate.net This unusual reactivity highlights the complex chemical nature of α-substituted acetohydrazides.

Mechanistic Studies of this compound Reactions

The diverse reactivity of this compound and its derivatives is governed by several underlying reaction mechanisms. The presence of the electrophilic α-carbon, the nucleophilic hydrazide group, and the potential for the entire molecule to act as a precursor for cycloadditions are central to its synthetic utility.

Nucleophilic Substitution: In the synthesis of quinoline derivatives, the primary mechanism is a straightforward S_N2 reaction. eurjchem.com A nucleophile, such as a secondary amine, attacks the carbon atom bearing the chlorine, displacing the chloride leaving group. uomus.edu.iq

Cycloaddition Reactions: The formation of both seven-membered and four-membered rings relies on cycloaddition mechanisms.

The synthesis of 1,3-oxazepines proceeds via a [2+5] pericyclic cycloaddition. uokerbala.edu.iq This involves the reaction of a hydrazone (derived from this compound) with a cyclic anhydride, where the π-systems of the reactants combine to form the new seven-membered ring. emanresearch.orgemanresearch.org

The formation of azetidin-2-ones (β-lactams) follows a [2+2] cycloaddition, specifically a Staudinger reaction. jmchemsci.comjmchemsci.com A ketene, generated in situ from chloroacetyl chloride, reacts with the imine bond of a Schiff base. This stepwise or concerted process forms the characteristic four-membered ring. mdpi.com

N-N Bond Cleavage: The mechanism for the observed N-N bond cleavage is more complex. It is initiated by the presence of an α-azido group, which is itself formed from the chloro-precursor. mdpi.com It is proposed that the azido (B1232118) group interacts with the hydrazide moiety, possibly forming a transient cyclic diazo intermediate. This intermediate is unstable and fragments, leading to the expulsion of nitrogen-containing species and the cleavage of the original N-N hydrazide bond to form a stable amine. mdpi.comresearchgate.net

Condensation and Acylation: The initial formation of hydrazones (Schiff bases) from this compound and aldehydes is a classic condensation reaction. emanresearch.org The acylation reactions to form chloroacetohydrazide derivatives are nucleophilic acyl substitutions, where a hydrazine nitrogen attacks the carbonyl carbon of an acyl chloride or ester. acs.orgaun.edu.eg

These mechanistic principles underscore the versatility of this compound as a scaffold in the synthesis of a wide array of heterocyclic compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of molecules like 2-chloroacetohydrazide, offering a favorable balance between accuracy and computational cost. irjweb.comuni-muenchen.de DFT methods are employed to investigate electronic structures, predict reaction outcomes, and interpret spectroscopic data, providing a molecular-level understanding of the compound's behavior. irjweb.comuni-muenchen.de

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. arxiv.orgnih.gov For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached. researchgate.net The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate geometries that are comparable to experimental data, where available. nih.govscielo.org.za This optimized structure is the foundational starting point for nearly all other computational property predictions. researchgate.net

The following table presents representative optimized geometric parameters for a molecule structurally related to this compound, calculated using DFT methods. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N | 1.35 Å |

| Bond Length | N-N | 1.41 Å |

| Bond Length | C-Cl | 1.79 Å |

| Bond Angle | O=C-N | 123.5° |

| Bond Angle | C-N-N | 119.8° |

The electronic properties of this compound are key to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. physchemres.org The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comphyschemres.org

The table below shows typical HOMO-LUMO energy values and related quantum chemical descriptors for a related hydrazide structure, calculated via DFT. These values help in quantifying the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 6.7 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 3.35 |

The Molecular Electrostatic Potential (MEP) is another crucial tool derived from DFT calculations. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. researchgate.netresearchgate.net For this compound, the MEP map identifies regions that are electron-rich (negative potential, typically colored red), such as those around the oxygen and nitrogen atoms, and regions that are electron-poor (positive potential, colored blue). uni-muenchen.deresearchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, explaining intermolecular interactions and hydrogen bonding patterns. nih.govmdpi.com

DFT provides a powerful means to predict and interpret various spectroscopic data for this compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. scielo.org.za This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch, N-H bends, and C-Cl stretch. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts. nih.govlehigh.edu These theoretical predictions are instrumental in assigning peaks in experimental spectra and confirming the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. researchgate.netresearchgate.net This helps in understanding the electronic structure and identifying the orbitals involved in the absorption of light, such as the transitions from HOMO to LUMO. researchgate.netrsc.org

This compound is frequently used as a precursor in nucleophilic substitution reactions where the chlorine atom is displaced. researchgate.netnih.gov DFT is employed to model the entire reaction pathway for such transformations. sumitomo-chem.co.jpmdpi.com This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a first-order saddle point on the potential energy surface. github.io

Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Advanced Quantum Chemical Descriptors and Reactivity Indices (e.g., ELF, LOL, NCI)

Beyond standard DFT analysis, more advanced descriptors offer deeper insights into the chemical bonding and non-covalent interactions of this compound.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses of the electron density that reveal regions of high electron localization. jussieu.frmdpi.com They provide a quantitative picture of chemical bonds and lone pairs, helping to visualize the electron-pairing in the molecule. researchgate.netnih.gov For this compound, ELF/LOL analysis can precisely map the covalent bonds (C-C, C-N, C=O) and the lone pair regions on the oxygen and nitrogen atoms. researchgate.net

Non-Covalent Interaction (NCI) Index: The NCI index is used to identify and visualize weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and intermolecular associations. mdpi.comnih.gov An NCI analysis of this compound in a condensed phase would reveal the specific hydrogen bonding networks formed by the hydrazide group and other weak interactions involving the chlorine atom. nih.gov

Emerging Computational Methodologies

The field of computational chemistry is continuously evolving, with new methods offering greater accuracy and efficiency. For a molecule like this compound, these emerging methodologies hold promise for even more detailed investigations. The development of machine learning-based DFT functionals, for instance, aims to improve the accuracy of exchange-correlation energy approximations without a significant increase in computational cost. arxiv.org As these methods mature, they could provide more precise predictions of the geometric, electronic, and spectroscopic properties of this compound and its reaction products.

Applications of Quantum Computing in Chemical Reaction Modeling

A review of scientific literature indicates that the specific application of quantum computing to model the chemical reactions of this compound has not been documented. The field of quantum computing for chemical simulations is emergent, with current research focusing on foundational methodologies and applications to smaller, well-defined systems to establish proofs of concept. nih.govarxiv.orgarxiv.org

Quantum computing holds the potential to revolutionize the modeling of chemical reactions by offering a way to solve the Schrödinger equation with high accuracy, overcoming the exponential scaling problem that limits classical computers. harvard.edu For complex reactions, classical simulations require approximations that can compromise accuracy. harvard.edu In contrast, a quantum computer could simulate the intricate quantum mechanical interactions of a chemical reaction in a time that does not grow exponentially with the system's complexity. harvard.edu Researchers have developed quantum algorithms, such as extensions of the variational quantum eigensolver (VQE), to simulate reaction dynamics and calculate potential energy surfaces, which are fundamental for understanding reaction pathways. nih.govpennylane.ai These methods have been demonstrated on reactions like the hydrogen exchange and chlorine substitution, achieving high precision consistent with classical high-accuracy methods. nih.gov The goal of these technologies is to enable the accurate prediction of reaction outcomes, which would have significant implications for drug design and materials science. harvard.edu

Machine Learning Approaches for Molecular Property Prediction

There is no specific documentation in the reviewed literature of machine learning models developed solely for the prediction of molecular properties of this compound. The current application of machine learning in chemistry often involves training models on large and diverse datasets of molecules to predict a range of electronic, thermodynamic, and physicochemical properties. research.googlechemrxiv.org

Machine learning (ML), particularly deep learning models like Message Passing Neural Networks (MPNNs), has become a powerful tool for accelerating molecular property prediction. research.google These models represent molecules as graphs (atoms as nodes, bonds as edges) and learn to predict properties directly from the molecular structure, bypassing the need for computationally expensive quantum chemistry calculations like Density Functional Theory (DFT). research.google This approach can be thousands of times faster than traditional simulations. research.google Research in this area focuses on developing models that can generalize well, even to molecules that are structurally different from the training set (out-of-distribution data). chemrxiv.org The ultimate aim is to create robust ML pipelines that can rapidly screen compounds and accelerate the discovery of new materials and medicines with desired characteristics. nurixtx.comarxiv.org While Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on the broader class of hydrazides, specific, publicly documented ML models for this compound are not available.

Molecular Interaction Studies and Binding Affinity Predictions

Direct molecular interaction and binding affinity studies focusing specifically on this compound are not prominent in the surveyed literature. Instead, this compound is frequently utilized as a crucial starting material or intermediate for the synthesis of more complex heterocyclic derivatives, which are then subjected to computational investigation. researchgate.netemanresearch.orgaun.edu.eg These derivatives, incorporating the this compound backbone, have been evaluated for their potential as therapeutic agents through molecular docking and binding affinity predictions against various biological targets. emanresearch.orgeurjchem.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. aun.edu.eg This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Research has demonstrated that derivatives synthesized from this compound show significant interactions with bacterial protein receptors. For instance, novel oxazepine derivatives were synthesized from hydrazones, which in turn were produced from this compound. emanresearch.org Molecular docking studies of these oxazepine compounds against proteins from Escherichia coli and Staphylococcus aureus were performed to investigate their binding interactions and rationalize their observed antibacterial activity. emanresearch.org Similarly, other studies have used this compound as a precursor to synthesize quinoline (B57606) derivatives, which were then evaluated in silico for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. eurjchem.com

The table below summarizes findings from molecular docking studies on various compounds that were synthesized using this compound as a key building block.

| Derivative Class | Target Protein(s) | PDB ID(s) | Key Findings | Reference |

| Oxazepine Derivatives | Escherichia coli K-12, Staphylococcus aureus | 4QGS, 7PQ1 | Certain derivatives exhibited potent antibacterial activity, and docking studies were used to understand their molecular interactions with the bacterial protein targets. | emanresearch.org |

| Diclofenac (B195802) Derivatives | Bacterial Strains | Not Specified | Synthesized compounds showed satisfactory in-vitro antibacterial activity, and molecular docking was performed to investigate the mode of action. | aun.edu.eg |

| Quinoline Derivatives | Not Specified | Not Specified | In silico ADMET studies were conducted to analyze the drug-likeness and toxic properties of the synthesized molecules. | eurjchem.com |

| Azo Schiff-Bases | Not Specified | Not Specified | New azo Schiff bases were synthesized from a derivative of this compound and characterized. | ajchem-a.com |

2 Chloroacetohydrazide As a Versatile Organic Building Block

Construction of Diverse Functionalized Organic Molecules

The unique structure of 2-chloroacetohydrazide allows it to serve as a versatile precursor for a variety of functionalized organic molecules, particularly heterocyclic compounds. The hydrazide group can readily undergo condensation reactions with carbonyl compounds or participate in cyclization reactions, while the chloroacetyl group provides a reactive handle for substitution and further cyclization, often in a sequential manner.

One of the most common applications is the synthesis of Schiff bases through the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones. jmchemsci.comemanresearch.orgjmchemsci.com These intermediates are not merely derivatives but are pivotal for subsequent heterocyclization reactions. For instance, these Schiff bases can be treated with reagents like chloroacetyl chloride to yield four-membered β-lactam (azetidin-2-one) rings, which are core structures in many antibacterial agents. jmchemsci.comjmchemsci.com

Furthermore, this compound is a key starting material for five- and seven-membered heterocyclic rings.

Thiazoles: Reaction with thiourea (B124793) or thioamides leads to the formation of aminothiazole rings, a fundamental scaffold in medicinal chemistry.

Pyrazoles: Condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) results in the formation of pyrazole (B372694) derivatives. researchgate.net

Tetrazoles: The reaction of derivatives of this compound with sodium azide (B81097) can be used to construct tetrazole rings. scinito.ai

Oxazepines: Schiff base derivatives of this compound can undergo pericyclic reactions with anhydrides, such as phthalic anhydride (B1165640), to form seven-membered 1,3-oxazepine rings. emanresearch.org

The following table summarizes some of the heterocyclic systems synthesized using this compound and its derivatives.

| Heterocyclic System | Key Reagents/Reaction Type | Reference(s) |

| Azetidin-2-ones (β-Lactams) | Schiff Base Formation followed by Cycloaddition with Chloroacetyl Chloride | jmchemsci.comjmchemsci.com |

| Thiazoles | Cyclocondensation with Thioamides/Thiourea | researchgate.net |

| Pyrazoles | Condensation with 1,3-Dicarbonyl Compounds | researchgate.net |

| Tetrazoles | Reaction with Sodium Azide | scinito.ai |

| 1,3-Oxazepines | Schiff Base reaction with Phthalic Anhydride | emanresearch.org |

This versatility underscores the importance of this compound as a foundational component for generating molecular diversity.

Role in Peptide and Protein Chemical Synthesis via Hydrazide Intermediates

The hydrazide functional group is a critical tool in the chemical synthesis and modification of peptides and proteins. oup.comresearchgate.net While direct synthesis often starts with a resin-bound C-terminal amino acid, the resulting peptide hydrazide serves as a key, stable intermediate that can be activated for subsequent ligation reactions. researchgate.net This approach, known as hydrazide-based native chemical ligation (NCL), is a cornerstone of modern protein synthesis. oup.comresearchgate.net

The process involves two main stages:

Formation of the Peptide Hydrazide: Peptides are commonly synthesized on a solid support. To generate a C-terminal hydrazide, the peptide chain is cleaved from the resin using hydrazine (B178648), resulting in a stable peptide hydrazide.

Activation and Ligation: The peptide hydrazide is converted in situ into a more reactive species, typically a peptide thioester. oup.comresearchgate.net This is often achieved by oxidation in the presence of a thiol, which then allows for the native chemical ligation reaction with another peptide fragment that has an N-terminal cysteine residue. This forms a native peptide bond at the ligation site.

The hydrazide-based method offers significant advantages, particularly for the synthesis of large proteins or those containing acid-sensitive modifications, as the hydrazide intermediate is stable to many of the conditions used in peptide synthesis. researchgate.netrsc.org Recently, "one-pot" ligation methods using peptide hydrazides have been developed to streamline the synthesis of complex proteins, such as modified histones, by avoiding the need to isolate intermediate products. rsc.org

Beyond its role in building peptide backbones, the chloroacetohydrazide scaffold itself has been identified as a reactive handle for covalently modifying proteins. In a notable example, covalent fragment screening identified the chloroacetohydrazide scaffold as an effective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), an enzyme implicated in cancer and neurodegenerative diseases. acs.orgresearchgate.net The chloroacetyl group acts as an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue (like cysteine) in the enzyme's active site, leading to irreversible inhibition.

Design and Synthesis of Hybrid Molecular Architectures

A hybrid molecular architecture refers to a molecule that combines two or more distinct structural scaffolds to achieve novel properties or biological activities. This compound is an excellent building block for this purpose, as its bifunctionality allows it to link different ring systems or be elaborated into complex fused structures.

One strategy involves using this compound to synthesize a core heterocycle, which is then functionalized or fused with other molecular fragments. For example, novel quinoline (B57606) derivatives have been synthesized by first reacting 2-chloroquinoline-3-carbaldehyde (B1585622) with this compound to form a hydrazone, which is then reacted with various secondary amines. researchgate.net This creates a hybrid molecule containing quinoline, hydrazone, and amine moieties.

Another approach is the synthesis of fused-ring systems where the atoms from the this compound precursor become part of a larger, more complex polycyclic structure.

Fused bis-Tetrahydrofurans: Sequential palladium-catalyzed carboetherification reactions can be used to construct complex fused-ring bis-tetrahydrofuran systems, demonstrating a sophisticated application of building block chemistry to create complex architectures. nih.gov

Thiazolidinone Hybrids: The Knoevenagel condensation of 4-thiazolidinone (B1220212) derivatives with aldehydes containing a chloro-substituent, such as (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, leads to the formation of potent anticancer agents. nih.gov This combines the thiazolidinone core with another pharmacologically active fragment.

Fused Iridapyrroles: In organometallic chemistry, related approaches involving the ortho-metallation of N-lithiated imine reagents have been used to generate fused iridaazacycles, a type of hybrid organometallic-organic architecture. nih.gov

Strategic Utility in Modular and Combinatorial Organic Synthesis

Modular and combinatorial synthesis are powerful strategies used in drug discovery to rapidly generate large libraries of related compounds for biological screening. actascientific.com Modular synthesis involves the sequential assembly of interchangeable building blocks, or modules, to create a final product. exsertus.comrs-online.com this compound is an ideal reagent for this approach due to its orthogonal reactive sites.

The strategic utility arises from the ability to perform sequential and independent reactions at the two different functional ends of the molecule:

Reaction at the Hydrazide Terminus: The nucleophilic hydrazide can be reacted with a library of aldehydes or ketones (Library A) to produce a set of hydrazone intermediates.

Reaction at the Chloroacetyl Terminus: Each of these intermediates still possesses the reactive C-Cl bond. This electrophilic site can then be reacted with a library of nucleophiles (Library B), such as amines, thiols, or phenoxides, via substitution reactions.

This two-step, modular approach (Reaction 1 with Library A, followed by Reaction 2 with Library B) allows for the exponential generation of a large and diverse library of final products from a small number of starting materials. If 10 different aldehydes and 10 different nucleophiles are used, 10 x 10 = 100 unique compounds can be synthesized. This parallel synthesis approach is a hallmark of combinatorial chemistry. actascientific.com

This strategy is highly valuable for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity. By using this compound as a central scaffold, chemists can efficiently explore the chemical space around a particular molecular core, accelerating the discovery of new lead compounds. actascientific.com

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-chloroacetohydrazide relevant to experimental design?

- Answer: this compound (C₂H₅ClN₂O, MW 108.53) has a melting point of 91°C and a predicted pKa of 11.56, indicating moderate basicity. Its density (1.314 g/cm³) and solubility in polar solvents like ethanol are critical for reaction setup. Characterization via melting point analysis and TLC (Rf 0.88 in ethanol-based systems) is standard for purity verification .

Q. What synthetic protocols are used to prepare this compound derivatives, and how is reaction completion validated?

- Answer: Derivatives are synthesized via nucleophilic substitution or condensation. For example, hydrazones are formed by refluxing this compound with aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform with acetic acid catalysis. Reaction completion is confirmed via TLC (single spot) and recrystallization (e.g., 91% yield for coumarin derivatives). Absolute ethanol and triethylamine are common solvents/bases .

Q. How should researchers handle this compound to ensure laboratory safety?

- Answer: While specific safety data for this compound is limited, general hydrazide handling applies: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste should be treated as hazardous. Similar chlorinated compounds (e.g., 2-chloroethanesulfonyl chloride) emit toxic gases (HCl, SOₓ) under heat, necessitating caution .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound-based hydrazones?

- Answer: Yield optimization involves:

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility for heterocyclic couplings.

- Catalysis: Triethylamine (6 drops) enhances reactivity in ethanol systems, achieving 43% yield for tetrahydropyrane derivatives .

- Temperature control: Low-temperature addition (0–5°C) minimizes side reactions during acyl chloride coupling .

- Stoichiometry: A 1:1 molar ratio of hydrazide to aldehyde/ketone prevents unreacted starting material .

Q. What advanced analytical techniques resolve contradictions in spectral data for this compound complexes?

- Answer: Contradictions in NMR or IR data (e.g., tautomerism in hydrazones) require:

- X-ray crystallography: Resolves structural ambiguities (e.g., crystal packing in 2-(4-chlorophenoxy)acetohydrazide) .

- DFT calculations: Predict electronic structures to assign spectral peaks.

- Multi-spectral correlation: Cross-validate using MS, ¹³C/¹H NMR, and elemental analysis .

Q. How does the electronic structure of this compound influence its reactivity in heterocyclic synthesis?

- Answer: The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack by amines or thiols. This reactivity is exploited in quinoline derivative synthesis, where this compound reacts with 6-bromo-2-chloroquinoline-3-carbaldehyde to form antimicrobial agents via Schiff base intermediates .

Q. What strategies mitigate side reactions during this compound-mediated synthesis?

- Answer:

- Controlled reagent addition: Dropwise addition of acyl chlorides at 0–5°C reduces exothermic side reactions .

- Inert atmosphere: Use N₂/Ar to prevent oxidation of hydrazide intermediates.

- Byproduct scavengers: NaHCO₃ quenches excess HCl during acylations, improving purity .

Methodological Considerations

- TLC Optimization: Use silica gel plates with ethanol/chloroform (1:1) for clearer Rf resolution. A single spot (Rf 0.88) confirms product homogeneity .

- Recrystallization: Chloroform or methanol recrystallization removes unreacted starting materials, as seen in coumarin hydrazide synthesis (91% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.